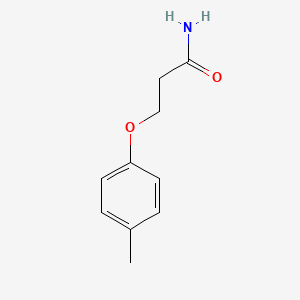![molecular formula C15H14N2O3 B1386862 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid CAS No. 1171685-44-1](/img/structure/B1386862.png)
4-[5-(Propionylamino)pyridin-2-yl]benzoic acid
説明
4-[5-(Propionylamino)pyridin-2-yl]benzoic acid, also known as 4-PABA, is an organic compound with a wide range of applications in chemistry and biochemistry. It is a derivative of benzoic acid, containing an amino group and a propionylamino group. It is a useful reagent for the synthesis of various compounds, and has been used in the study of biochemical and physiological processes in the laboratory.
科学的研究の応用
4-[5-(Propionylamino)pyridin-2-yl]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as drugs and dyes. It has also been used in the study of biochemical and physiological processes, such as enzyme activity, protein folding, and cell signaling. Additionally, 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid has been used as a substrate for the detection of enzymes, such as alkaline phosphatase and cholinesterase.
作用機序
Biochemical Pathways
It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The involvement of these structures suggests potential interactions with aromatic compound metabolic pathways.
Pharmacokinetics
Its molecular weight is 270.28 g/mol , which is within the range that generally allows for good bioavailability.
実験室実験の利点と制限
The use of 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is easily synthesized from commercially available starting materials. Additionally, it is a relatively stable compound, and can be stored for extended periods of time. However, there are some limitations to the use of 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid in laboratory experiments. For example, it is not a very soluble compound, and can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic to certain organisms, and can interfere with certain biochemical and physiological processes.
将来の方向性
There are several potential future directions for the use of 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid in scientific research. For example, it could be used to study the mechanism of action of certain enzymes, such as alkaline phosphatase and cholinesterase. Additionally, it could be used to study the regulation of certain genes, such as those involved in the regulation of cell proliferation and apoptosis. Furthermore, it could be used to study the effects of certain drugs, such as those used to treat cancer. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
特性
IUPAC Name |
4-[5-(propanoylamino)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-14(18)17-12-7-8-13(16-9-12)10-3-5-11(6-4-10)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUYJPXOABJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Propionylamino)pyridin-2-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

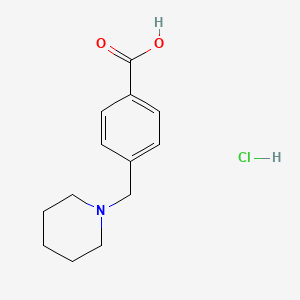
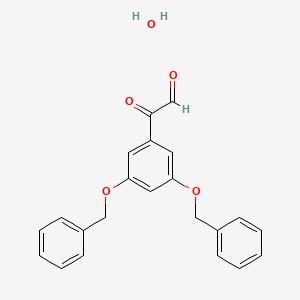
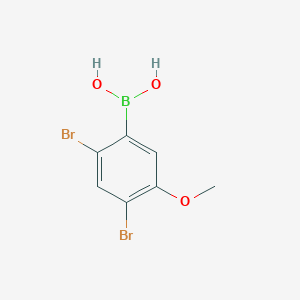
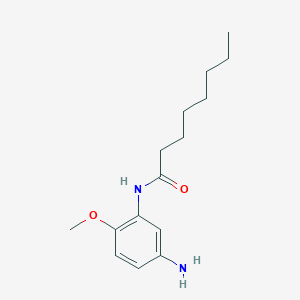
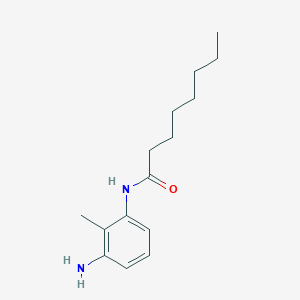

![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)


![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
